CO-Vidarabine, also known as Vidarabine, is a synthetic nucleoside analog of adenosine that exhibits antiviral properties. It is primarily used in the treatment of viral infections, particularly those caused by herpes viruses. The compound is classified as an antiviral agent and is notable for its mechanism of action that interferes with viral DNA synthesis.
Vidarabine is derived from the natural nucleoside adenosine and is classified under nucleoside analogs. Its chemical structure allows it to mimic the building blocks of DNA, making it effective against various viruses. The compound has been extensively studied for its pharmacological properties and therapeutic applications in virology.
The synthesis of Vidarabine can be achieved through several methods, including enzymatic reactions and chemical synthesis. One notable approach involves a multi-enzymatic cascade reaction that synthesizes Vidarabine 5′-monophosphate, a precursor to the active form of Vidarabine. This method utilizes specific enzymes to convert adenine into Vidarabine through a series of biotransformations, demonstrating high efficiency and yield under optimized conditions .
Another significant method involves a preparative biotransformation using continuous flow reactors, where Vidarabine is produced with high purity (over 99%) and yield (55%) by controlling reaction parameters such as substrate concentration, temperature, and pressure . Additionally, chemical synthesis routes have been developed that involve selective protection of hydroxyl groups on the sugar moiety followed by acylation processes to yield the desired product .
Vidarabine has the molecular formula and a molar mass of 267.245 g/mol. Its structure consists of a purine base (adenine) linked to a ribose sugar, with specific functional groups that facilitate its activity as a nucleoside analog . The structural characteristics allow it to integrate into viral DNA during replication.
Vidarabine undergoes phosphorylation to become active. This process involves three sequential phosphorylation steps catalyzed by specific kinases, resulting in the formation of ara-ATP (adenosine triphosphate), which is the active form of Vidarabine . This triphosphate form competes with deoxyadenosine triphosphate during DNA synthesis, leading to the incorporation of Vidarabine into viral DNA strands.
The mechanism of action of Vidarabine centers on its role as a nucleoside analog. Once phosphorylated to ara-ATP, it serves both as a substrate for viral DNA polymerase and as an inhibitor. By competing with deoxyadenosine triphosphate, ara-ATP leads to the incorporation of faulty nucleotides into the viral DNA, ultimately impairing viral replication . This dual role enhances its efficacy against various DNA viruses.
Vidarabine is characterized by several physical properties:
Chemical properties include:
These properties influence its formulation and storage conditions in pharmaceutical applications.
Vidarabine has been utilized extensively in clinical settings for treating infections caused by herpes simplex virus and varicella-zoster virus. Its antiviral activity has been confirmed through numerous studies demonstrating effectiveness against these pathogens in both laboratory settings and clinical trials . Additionally, research continues into developing prodrugs of Vidarabine to enhance its bioavailability and therapeutic potential against resistant viral strains .
The foundation of CO-Vidarabine (formally known as vidarabine or 9-β-D-arabinofuranosyladenine) traces directly to groundbreaking marine biodiscovery in the mid-20th century. In the early 1950s, chemists Werner Bergmann and Robert Feeney isolated unprecedented nucleoside structures from the Caribbean sponge Tethya crypta (synonym Cryptotethya crypta). These compounds, identified as spongothymidine (1-β-D-arabinofuranosylthymine) and spongouridine (1-β-D-arabinofuranosyluracil), represented a profound biochemical novelty: they contained D-arabinose rather than the D-ribose sugar ubiquitous in terrestrial nucleosides [1] [8]. This structural deviation from canonical nucleosides immediately captured scientific interest due to its potential biological implications.
The isolation process involved meticulous extraction and purification from sponge tissues, revealing compounds with a reversed stereochemistry at the 2' carbon position compared to ribose-based nucleosides. This minor configurational difference—termed the "arabino" configuration—proved biologically significant. Critically, these sponge-derived nucleosides demonstrated in vitro antiviral activity, suggesting a unique mechanism of interference with nucleic acid metabolism [1] [8]. Their discovery marked the first identification of bioactive arabinosyl nucleosides in nature and laid the essential chemical blueprint for subsequent synthetic antiviral development.
Table 1: Key Marine Natural Product Precursors to Vidarabine
Natural Product | Chemical Name | Source Organism | Discovery Year | Core Structural Feature |
---|---|---|---|---|
Spongouridine | 1-β-D-arabinofuranosyluracil | Tethya crypta | 1951 | Arabinose sugar moiety |
Spongothymidine | 1-β-D-arabinofuranosylthymine | Tethya crypta | 1951 | Arabinose sugar moiety |
The discovery of spongouridine and spongothymidine ignited intense synthetic chemistry efforts aimed at creating novel nucleoside analogs with enhanced therapeutic potential. Inspired specifically by the arabinose configuration of spongouridine, researchers led by Bernard Randall Baker at the Stanford Research Institute (SRI International) achieved the first laboratory synthesis of adenine arabinoside (vidarabine) in 1960 [2] [9]. This synthesis was initially part of a program seeking anticancer agents, exploiting the premise that nucleoside analogs might disrupt DNA synthesis in rapidly dividing tumor cells.
The synthetic pathway involved complex stereoselective glycosylation to attach adenine to the arabinofuranose ring system, overcoming significant challenges in achieving correct anomeric configuration and purity. Early chemical synthesis routes were laborious and low-yielding, prompting later innovations. A pivotal advancement emerged from collaborative chemical-enzymatic synthesis:
This method significantly improved efficiency and paved the way for commercial-scale production under the trade name "Arasena-A" in Japan by 1984. Crucially, replacing uracil (as in spongouridine) with adenine created a compound (vidarabine) mimicking endogenous deoxyadenosine yet sterically distinct enough to interfere with viral nucleic acid polymerization. Subsequent research also demonstrated that structural modifications at the 6-position of the purine ring (e.g., 6-dimethylaminopurine arabinoside) yielded derivatives with heightened selectivity against specific viruses like varicella-zoster virus [4].
Table 2: Key Milestones in Vidarabine Synthesis Development
Year | Achievement | Research Group/Entity | Significance |
---|---|---|---|
1960 | First chemical synthesis of vidarabine | Baker lab (Stanford Research Institute) | Proof-of-concept for arabinose-adenine nucleoside |
Early 1980s | Enzymatic transglycosylation method developed | Multiple groups | Efficient, stereospecific large-scale production |
1984 | Commercial synthesis (Arasena-A) | Not specified (Japan) | Enabled clinical use |
1991 | Synthesis of 6-alkylaminopurine arabinosides | Antiviral research groups | Improved selectivity for VZV |
Vidarabine's initial development trajectory focused squarely on cancer chemotherapy. Its mechanism—intended inhibition of DNA synthesis—aligned logically with strategies targeting rapidly proliferating tumor cells. Preclinical studies confirmed its capacity to inhibit DNA polymerase activity and incorporate into DNA strands, causing chain termination [1] [8]. However, clinical evaluation revealed limited efficacy against most malignancies and significant systemic toxicity at doses required for antineoplastic effects, dampening enthusiasm for its oncological use [1].
A paradigm shift occurred in 1964 when researchers M. Privat de Garilhe and J. De Rudder demonstrated vidarabine's potent in vitro activity against herpes simplex virus (HSV) and other DNA viruses [2] [8]. This pivotal finding redirected development toward virology. Subsequent mechanistic studies elucidated its antiviral specificity:
The selectivity of vidarabine arises partly because viral DNA polymerases exhibit significantly higher affinity for ara-ATP than cellular DNA polymerases. Furthermore, the active triphosphate metabolite (ara-ATP) persists longer in HSV-infected cells compared to uninfected cells [2].
Clinical validation came decisively through the work of Richard J. Whitley and colleagues in 1976. Their studies established vidarabine's efficacy in treating life-threatening herpes simplex encephalitis and neonatal herpes infections, reducing mortality rates substantially [8]. This led to its approval by the U.S. Food and Drug Administration (FDA) in 1976 for systemic treatment of severe HSV infections, marking it as the first systemically administered nucleoside antiviral licensed for human use [1] [9]. While its systemic use declined later due to the advent of less toxic agents like acyclovir, vidarabine retained relevance in ophthalmology (as a topical ointment for HSV keratitis) and for treating acyclovir-resistant herpesvirus strains due to its distinct mechanism of activation and action [1] [8].
Table 3: Evolution of Vidarabine's Primary Clinical Indications
Time Period | Primary Therapeutic Focus | Key Finding/Application | Mechanistic Basis |
---|---|---|---|
1960-1964 | Anticancer agent | Limited efficacy in tumors; significant toxicity | Inhibition of cellular DNA synthesis/polymerase |
1964-1976 | Antiviral development | In vitro activity vs. HSV, VZV, vaccinia virus | Selective phosphorylation & inhibition of viral DNA polymerase |
Post-1976 | Approved Antiviral | Treatment of HSV encephalitis, neonatal HSV, VZV in immunocompromised; Ophthalmic HSV | Chain termination in viral DNA; activity vs. some acyclovir-resistant strains |
Present | Niche application | Acyclovir-resistant HSV/VZV; Research tool | Distinct activation pathway (less reliant on viral TK mutants) |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3